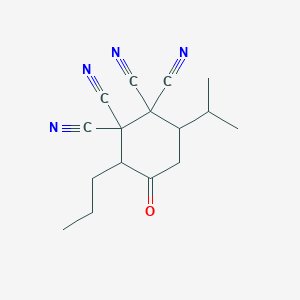![molecular formula C6H3Cl3F3N3S B14949584 2,3,5-Trichloro-6-hydrazinyl-4-[(trifluoromethyl)sulfanyl]pyridine](/img/structure/B14949584.png)
2,3,5-Trichloro-6-hydrazinyl-4-[(trifluoromethyl)sulfanyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-TRICHLORO-6-HYDRAZINO-4-[(TRIFLUOROMETHYL)SULFANYL]PYRIDINE is a complex organic compound characterized by the presence of multiple halogen atoms and a hydrazino group attached to a pyridine ring. The trifluoromethylsulfanyl group adds to its unique chemical properties, making it a compound of interest in various scientific fields, including agrochemicals and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-TRICHLORO-6-HYDRAZINO-4-[(TRIFLUOROMETHYL)SULFANYL]PYRIDINE typically involves multiple steps, starting from readily available precursorsThe trifluoromethylsulfanyl group is then added through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound often relies on optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-TRICHLORO-6-HYDRAZINO-4-[(TRIFLUOROMETHYL)SULFANYL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazino group, leading to the formation of amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can yield various amine derivatives .
Wissenschaftliche Forschungsanwendungen
2,3,5-TRICHLORO-6-HYDRAZINO-4-[(TRIFLUOROMETHYL)SULFANYL]PYRIDINE has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2,3,5-TRICHLORO-6-HYDRAZINO-4-[(TRIFLUOROMETHYL)SULFANYL]PYRIDINE exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its ability to form stable complexes with metal ions can disrupt various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5-TRICHLORO-4-HYDRAZINO-6-(TRIFLUOROMETHYL)PYRIDINE: Shares a similar structure but lacks the trifluoromethylsulfanyl group.
2,3,5-DICHLORO-6-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE: Differs by having fewer chlorine atoms.
Uniqueness
The presence of the trifluoromethylsulfanyl group in 2,3,5-TRICHLORO-6-HYDRAZINO-4-[(TRIFLUOROMETHYL)SULFANYL]PYRIDINE imparts unique chemical properties, such as increased lipophilicity and stability, which are not observed in its similar counterparts .
Eigenschaften
Molekularformel |
C6H3Cl3F3N3S |
|---|---|
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
[3,5,6-trichloro-4-(trifluoromethylsulfanyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C6H3Cl3F3N3S/c7-1-3(16-6(10,11)12)2(8)5(15-13)14-4(1)9/h13H2,(H,14,15) |
InChI-Schlüssel |
YPYUIUSMCGXMCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=NC(=C1Cl)Cl)NN)Cl)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B14949506.png)
![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949511.png)

![(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B14949515.png)
![(2E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14949521.png)
![4-[(10-Methoxy-10-oxodecanoyl)amino]benzoic acid](/img/structure/B14949539.png)

![Butane-1,4-diyl bis[2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]](/img/structure/B14949559.png)

![2,6-dibromo-4-[(E)-{2-[4-(methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B14949574.png)
![N',N''-{sulfanediylbis[furan-5,2-diyl(E)methylylidene]}bis[2-(2-bromo-4-methoxyphenoxy)acetohydrazide]](/img/structure/B14949576.png)

![4-{[4-(dimethylamino)phenyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B14949583.png)
![2-[(2E)-2-{4-[bis(2-methylpropyl)amino]-3-nitrobenzylidene}hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B14949590.png)
